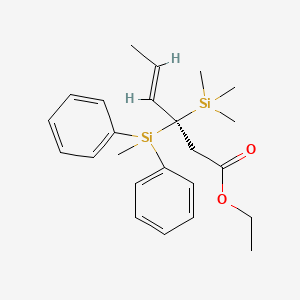
Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate is an organosilicon compound that features both diphenylsilyl and trimethylsilyl groups. Organosilicon compounds are widely used in various fields due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility in chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl hex-4-enoate, methyldiphenylsilane, and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a dry solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is cooled to low temperatures (0°C to -78°C) to control the reactivity of the silylating agents.
Catalysts: Catalysts such as palladium or platinum complexes may be used to facilitate the silylation reactions.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors with precise control over temperature, pressure, and reaction time. Automation and continuous flow processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to produce silanes.
Substitution: The silyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), organometallic reagents (Grignard reagents).
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: May be used in the development of silicon-based biomaterials or as a probe in biological studies.
Industry: Used in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate involves its interaction with molecular targets through its silyl groups. These interactions can lead to the formation of stable complexes or the modification of other molecules. The pathways involved may include:
Hydrophobic Interactions: The silyl groups can interact with hydrophobic regions of molecules, affecting their solubility and stability.
Covalent Bond Formation: The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate can be compared with other organosilicon compounds, such as:
Trimethylsilyl Ethyl Ester: Similar in structure but lacks the diphenylsilyl group.
Diphenylsilyl Hexanoate: Similar but lacks the trimethylsilyl group.
Methyldiphenylsilyl Propionate: Similar but has a different alkyl chain length.
The uniqueness of this compound lies in its combination of both diphenylsilyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity.
Properties
Molecular Formula |
C24H34O2Si2 |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
ethyl (E,3S)-3-[methyl(diphenyl)silyl]-3-trimethylsilylhex-4-enoate |
InChI |
InChI=1S/C24H34O2Si2/c1-7-19-24(27(3,4)5,20-23(25)26-8-2)28(6,21-15-11-9-12-16-21)22-17-13-10-14-18-22/h7,9-19H,8,20H2,1-6H3/b19-7+/t24-/m1/s1 |
InChI Key |
HISODUULBMRQCE-YIRMDATKSA-N |
Isomeric SMILES |
CCOC(=O)C[C@](/C=C/C)([Si](C)(C)C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)CC(C=CC)([Si](C)(C)C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















